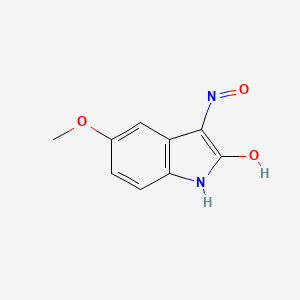![molecular formula C13H15Cl2NO4 B6588220 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid CAS No. 1404879-53-3](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound. Its structural complexity and functionalities make it significant in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid involves multi-step organic reactions. Commonly, it starts with the chlorination of phenyl acetic acid, followed by protection and deprotection steps using tert-butoxycarbonyl groups.
Industrial Production Methods
In industrial settings, the compound is produced in bulk using automated reactors. Efficient catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: Converts it into higher oxidation states.
Reduction: Produces reduced derivatives.
Substitution: Typically involves halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Conditions: Use of electrophilic halogenating agents under mild conditions.
Major Products
Reactions involving 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid often lead to derivatives that retain the core structure but have varied functional groups, enhancing its utility in synthetic applications.
科学研究应用
The compound is pivotal in various scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Involved in studies related to enzyme inhibition and protein interaction.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in material science for developing polymers and specialized coatings.
作用机制
2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid interacts with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions. It may inhibit or activate enzymes and receptors depending on its structural orientation and functional group modifications.
相似化合物的比较
Compared to other similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid stands out due to its unique combination of tert-butoxycarbonyl and dichlorophenyl functionalities, which endow it with distinctive chemical reactivity and biological activity.
Similar Compounds: 2-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid, 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid.
Hopefully, that covers the entire scope comprehensively!
属性
CAS 编号 |
1404879-53-3 |
|---|---|
分子式 |
C13H15Cl2NO4 |
分子量 |
320.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
